molecular formula C11H12O B14377738 2-Methyl-3-methylidene-2,3-dihydro-1H-inden-1-ol CAS No. 88122-35-4

2-Methyl-3-methylidene-2,3-dihydro-1H-inden-1-ol

Cat. No.: B14377738
CAS No.: 88122-35-4
M. Wt: 160.21 g/mol
InChI Key: FCPHDBAFHXXSEQ-UHFFFAOYSA-N
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Description

2-Methyl-3-methylidene-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C10H12O It is a derivative of indene, a bicyclic hydrocarbon, and features a hydroxyl group attached to the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-methylidene-2,3-dihydro-1H-inden-1-ol typically involves the following steps:

    Cyclization: The starting material, such as 2-methylindanone, undergoes cyclization to form the indene ring system.

    Reduction: The ketone group in the indene ring is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Dehydration: The resulting alcohol is dehydrated to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-methylidene-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-methylidene-2,3-dihydro-1H-inden-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for complex molecules.

    Biology: The compound’s derivatives have potential biological activities and can be used in the development of pharmaceuticals.

    Medicine: It is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-3-methylidene-2,3-dihydro-1H-inden-1-ol involves its interaction with molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-methylidene-2,3-dihydro-1H-inden-1-ol is unique due to its specific substitution pattern and the presence of a methylidene group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

88122-35-4

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2-methyl-3-methylidene-1,2-dihydroinden-1-ol

InChI

InChI=1S/C11H12O/c1-7-8(2)11(12)10-6-4-3-5-9(7)10/h3-6,8,11-12H,1H2,2H3

InChI Key

FCPHDBAFHXXSEQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=CC=CC=C2C1=C)O

Origin of Product

United States

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